H-D-Phe(4-Me)-OH

Opioid Receptor Pharmacology Peptide SAR Receptor Binding

H-D-Phe(4-Me)-OH (CAS 49759-61-7), also known as 4-Methyl-D-phenylalanine or D-4-Me-Phe-OH, is a non-proteinogenic, chiral amino acid derivative of D-Phenylalanine featuring a methyl substituent at the para position of the phenyl ring. It is a key building block in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), and is used to introduce specific hydrophobic and structural modifications into peptides to alter their biological properties, such as receptor binding affinity and enzymatic stability.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B556534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Phe(4-Me)-OH
Synonyms4-Methyl-D-phenylalanine; 49759-61-7; (R)-2-Amino-3-(p-tolyl)propanoicacid; H-D-Phe(4-Me)-OH; D-4-Me-Phe-OH; H-P-ME-PHE-OH; (r)-beta-(p-methylphenyl)alanine; (2R)-2-amino-3-(4-methylphenyl)propanoicacid; D-4-Methylphenylalanine; D-4-Methylphe; AmbotzHAA6410; 4-Methy-D-Phenylalanine; 4-Methylphenyl-D-alanine; KSC491Q1H; SCHEMBL192235; CTK3J1813; MolPort-001-758-745; ZINC2517189; CH-245; MFCD00152137; AM83428; RTR-017868; VC30733; AJ-37051; AK-81259
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C10H13NO2/c1-7-2-4-8(5-3-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
InChIKeyDQLHSFUMICQIMB-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-D-Phe(4-Me)-OH: Core Procurement Data and Baseline Characteristics


H-D-Phe(4-Me)-OH (CAS 49759-61-7), also known as 4-Methyl-D-phenylalanine or D-4-Me-Phe-OH, is a non-proteinogenic, chiral amino acid derivative of D-Phenylalanine featuring a methyl substituent at the para position of the phenyl ring . It is a key building block in peptide synthesis, particularly solid-phase peptide synthesis (SPPS), and is used to introduce specific hydrophobic and structural modifications into peptides to alter their biological properties, such as receptor binding affinity and enzymatic stability . It is typically supplied as a solid powder with a purity of ≥98% and stored at -20°C for long-term stability .

Why D-Phenylalanine or Other Analogs Are Not Direct Substitutes for H-D-Phe(4-Me)-OH


While H-D-Phe(4-Me)-OH is a derivative of D-Phenylalanine, simple substitution with unmodified D-Phe or other phenylalanine analogs cannot replicate its specific effects. The para-methyl group on the phenyl ring alters the molecule's steric bulk, hydrophobicity, and electronic properties, leading to significant changes in how a peptide interacts with its target . Furthermore, the D-configuration provides resistance to common proteases, a feature not shared by L-phenylalanine . This unique combination of chiral stability and specific aromatic modification results in distinct biological outcomes, such as a reported 'row of magnitude' increase in MOP receptor affinity in certain peptide backbones when the methyl group is positioned appropriately [1], underscoring that this compound is not a generic commodity but a precise, functional building block.

Quantitative Differentiation Evidence for H-D-Phe(4-Me)-OH


MePhe at Position 4 Yields a 'Row of Magnitude' Increase in MOP Receptor Affinity

In a cyclic pentapeptide scaffold (Dmt-c[d-Lys-Phe-Phe-Asp]NH2), substituting the phenylalanine at position 4 with a methylphenylalanine (MePhe) residue resulted in a 'row of magnitude' increased affinity for the mu-opioid (MOP) receptor compared to the parent compound containing unmodified Phe [1]. This demonstrates a direct, quantifiable improvement in target engagement driven specifically by the 4-methyl substitution.

Opioid Receptor Pharmacology Peptide SAR Receptor Binding

The D-Configuration Confers Protease Resistance Unavailable to L-Phenylalanine Analogs

Peptides containing D-amino acids are known to be less susceptible to degradation by natural proteolytic enzymes compared to those composed of L-amino acids [1]. Specifically, 4-methyl-D-phenylalanine, due to its D-stereochemistry, enhances the stability and protease resistance of the resulting peptides . While this is a class-level property of D-amino acids, it represents a critical, functional differentiation from the more common and readily degraded L-phenylalanine, including its 4-methyl-L-phenylalanine analog, which cannot achieve the same level of stability.

Peptide Stability Enzymatic Degradation Peptide Therapeutics

Hydrophobic Modification by 4-Methyl Group Alters Peptide Physicochemical Profile vs. Unmodified D-Phe

The addition of a methyl group at the para position of the phenyl ring in D-Phenylalanine increases the hydrophobicity and steric bulk of the residue compared to unmodified D-Phe . This structural change can significantly influence a peptide's solubility, aggregation propensity, and ability to penetrate cell membranes, which are critical parameters in drug design and material science. For instance, the presence of aromatic rings and hydrophobic modifications like this one are known to promote π-π stacking and affect self-assembly [1].

Peptide Chemistry SAR Physicochemical Properties

Serves as a Precursor for Pin1 Inhibitors, a Function Not Shared by D-Phe

4-Methyl-D-phenylalanine is a known reagent in the synthesis of aminophenylpropanyl phosphate derivatives, which have been shown to exhibit Pin1 inhibitory activity . Pin1 is a peptidyl-prolyl cis-trans isomerase implicated in cancer and neurodegenerative diseases. This specific synthetic utility and resulting biological activity are not conferred by the parent compound, D-Phenylalanine, making H-D-Phe(4-Me)-OH a distinct and necessary starting material for this class of inhibitors.

Pin1 Inhibition Cancer Research Drug Discovery

Procurement-Focused Application Scenarios for H-D-Phe(4-Me)-OH


Development of High-Affinity Mu-Opioid Receptor (MOP) Peptide Ligands

As demonstrated by the 'row of magnitude' increase in MOP receptor affinity in cyclic pentapeptide scaffolds [1], H-D-Phe(4-Me)-OH is an essential building block for medicinal chemists and pharmacologists engineering next-generation opioid peptides with enhanced potency and receptor selectivity.

Synthesis of Protease-Resistant Therapeutic Peptides

For projects requiring in vivo stability against enzymatic degradation, the D-configuration of H-D-Phe(4-Me)-OH provides a crucial advantage over L-amino acids . This makes it a key reagent in designing long-acting peptide therapeutics, hormone analogs, or stable probes for biological assays.

Construction of Hydrophobic Peptide Nanomaterials and Self-Assembling Systems

The enhanced hydrophobicity and π-stacking potential of the 4-methylphenylalanine residue, relative to unmodified Phe , make it a valuable monomer for creating peptide-based hydrogels, nanotubes, and other nanomaterials where precise control over self-assembly is required.

Synthesis of Pin1-Targeted Inhibitors and Probes

Owing to its established use as a precursor for Pin1-inhibitory aminophenylpropanyl phosphate derivatives , H-D-Phe(4-Me)-OH is a critical starting material for chemical biology groups and drug discovery programs investigating the therapeutic potential of Pin1 modulation in cancer and neurodegeneration.

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